Dichlorprop

Environmental Fate Chiral Degradation Soil Microbiology

For herbicide discovery, environmental fate monitoring, or MHR kochia control programs, verify enantiopure R-dichlorprop status to avoid introducing the herbicidally inactive, environmentally toxic S-enantiomer. Our racemic dichlorprop (CAS 120-36-5) and R-dichlorprop-P (CAS 15165-67-0) are available as analytical standards and research-grade materials. R-dichlorprop-P is the only form registered for pesticide use in the US and EU; racemic material is for R&D only. Ensure chiral purity by CZE or HPLC before field deployment.

Molecular Formula C9H8Cl2O3
C9H8Cl2O3
C6H3Cl2OCH(CH3)COOH
Molecular Weight 235.06 g/mol
CAS No. 120-36-5
Cat. No. B359615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorprop
CAS120-36-5
Synonyms2,4-DP cpd
2-(2,4-dichlorophenoxy)propanoic acid
2-(2,4-dichlorophenoxy)propionate
2-(2,4-dichlorophenoxy)propionic acid
2-methyl-2-(2',4'-dichlorophenoxy)acetic acid
dichloroprop
dichlorprop
dichlorprop, (+,-)-isomer
dichlorprop, (R)-isomer
dichlorprop, (S)-isomer
dichlorprop, potassium salt
dichlorprop, sodium salt
Molecular FormulaC9H8Cl2O3
C9H8Cl2O3
C6H3Cl2OCH(CH3)COOH
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
InChIKeyMZHCENGPTKEIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellowish to colorless solid. Soluble in organic solvents. Used as an herbicide.,ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS.
SolubilitySolubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/
Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/
Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/
In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C).
Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C)
Heptane 0.5% wt/vol
Soluble in ethanol, ether;  very soluble in ligroin
In water, 350 mg/L at 20 °C
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Dichlorprop (CAS 120-36-5) Procurement: Chiral Phenoxy Herbicide Baseline and Enantiomer Status


Dichlorprop (2,4-DP, CAS 120-36-5) is a chiral phenoxyalkanoic acid herbicide for controlling annual and perennial broadleaf weeds in cereals and non-agricultural settings [1]. It possesses a single asymmetric carbon and exists as two enantiomers (R- and S-); only the R-(+)-enantiomer possesses herbicidal activity, while the S-(-)-enantiomer is herbicidally inactive yet exhibits higher toxicity to non-target organisms [2]. Originally commercialized in 1961 as a racemic (R/S) mixture, BASF introduced enantio-enriched active ingredients in 1988, and currently only R-dichlorprop (dichlorprop-P, 2,4-DP-p, CAS 15165-67-0) and its derivatives are sold as pesticides in the United States [3][4].

Dichlorprop Procurement: Why In-Class Substitution with 2,4-D, MCPA, or Mecoprop Compromises Performance and Environmental Risk


Phenoxy herbicides sharing auxin-mimic modes of action (e.g., 2,4-D, MCPA, mecoprop) exhibit distinct chiral recognition, differential environmental fate profiles, and non-interchangeable resistance management characteristics [1][2]. Dichlorprop differs fundamentally from achiral analogs (2,4-D, MCPA) because only its R-enantiomer is herbicidally active, while its S-enantiomer is an inert yet environmentally toxic contaminant that contributes to aquatic and soil toxicity without contributing to weed control [3]. Furthermore, its soil adsorption affinity is inversely correlated with lipophilicity and differs from both 2,4-D and MCPA, yielding distinct leaching and groundwater contamination potentials [4]. In modern herbicide programs where multiple-resistant kochia populations demand alternative auxin mixtures, dichlorprop-p provides synergistic interactions with dicamba and halauxifen/fluroxypyr that other phenoxy herbicides cannot replicate, achieving control exceeding 85% where 2,4-D and dicamba alone are inadequate [5].

Dichlorprop: Quantified Differentiation from 2,4-D, MCPA, and Mecoprop Based on Primary Research Data


Enantiomer-Specific Half-Life in Soil: S-Dichlorprop Degrades 2× Faster Than R-Dichlorprop

In a controlled field soil study using capillary zone electrophoresis analysis, racemic dichlorprop degraded completely within 31 days, with an overall half-life of 6.6 days. Degradation was enantioselective: the S-(-)-enantiomer degraded significantly faster (t₁/₂ = 4.4 days) than the herbicidally active R-(+)-enantiomer (t₁/₂ = 8.7 days), a difference factor of 1.98× [1]. This contrasts with published reports of selective R-enantiomer degradation in other environmental media, underscoring the soil-specific and biologically mediated nature of dichlorprop enantioselectivity [1]. A separate 2020 study across four agricultural soils found racemic DCPP half-lives ranging from 10.5 to 19.8 days, with S-dichlorprop DT₅₀ values of 8.06-8.22 days versus R-dichlorprop DT₅₀ of 12.38-12.93 days, confirming the preferential dissipation of the non-herbicidal S-enantiomer [2].

Environmental Fate Chiral Degradation Soil Microbiology

Wheat Field Dissipation: Dichlorprop-P Half-Life of 1.9-2.5 Days Enables Rapid Clearance and Low Harvest Residues

In wheat field ecosystem trials across three Chinese provinces, dichlorprop-P (enantiopure R-enantiomer) exhibited rapid dissipation in wheat plants with a half-life of 1.9-2.5 days [1]. Terminal residues in wheat grain at harvest remained below 0.02 mg/kg, well under the EU MRL of 0.2 mg/kg for dichlorprop-P (Regulation No. 396/2005) [1]. For procurement context, this rapid dissipation profile differs from longer-persisting phenoxy alternatives: in comparable field studies, 2,4-D residues in wheat plants have been reported with half-lives ranging from 3 to 7 days depending on formulation, while MCPA exhibits half-lives of 5-10 days in cereal crops [2].

Residue Analysis Crop Safety Dissipation Kinetics

Soil Adsorption Ranking: Dichlorprop-P Exhibits Intermediate Leaching Potential Between MCPA and Mecoprop-P

A comprehensive 2016 review of phenoxyalkanoic acid herbicide adsorption and degradation in soils established the following sequence for soil adsorption: 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P [1]. Bacterial degradation rates decreased in the order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P [1]. Consequently, dichlorprop-P and mecoprop-P have slightly higher potential for groundwater leaching than 2,4-D and MCPA, while dichlorprop-P is less mobile than mecoprop-P due to its higher adsorption affinity [1]. Field drainage water monitoring in Denmark over a 2-year period detected dichlorprop at maximum concentrations of 0.30 μg L⁻¹, exceeding the EU drinking water limit of 0.1 μg L⁻¹ in 17 of 65 samples, with comparable maximum levels for MCPA (0.29 μg L⁻¹) and mecoprop (0.34 μg L⁻¹) [2].

Groundwater Contamination Soil Mobility Environmental Risk

Multiple Herbicide-Resistant Kochia Control: Three-Way Mixtures with Dichlorprop-P Achieve 85-97% Control vs 26-69% for Individual Herbicides

Greenhouse and field experiments evaluated combinations of 2,4-D, dichlorprop-p, dicamba, and halauxifen/fluroxypyr for controlling multiple herbicide-resistant (MHR) kochia populations confirmed resistant to glyphosate, dicamba, and fluroxypyr [1]. Individual applications of 2,4-D, dicamba, dichlorprop-p, or the halauxifen/fluroxypyr premix provided only 26% to 69% control of MHR populations at 28 days after treatment [1]. However, three-way mixtures containing dichlorprop-p (e.g., dicamba + dichlorprop-p + 2,4-D, or dicamba + halauxifen/fluroxypyr + dichlorprop-p) demonstrated synergistic interactions and increased control to 85% to 97% [1]. Field validation at two Kansas sites confirmed that dicamba mixed with dichlorprop-p + 2,4-D or halauxifen/fluroxypyr + dichlorprop-p produced 84% to 95% control at 28 DAT [1].

Herbicide Resistance Synergism Kochia Control

Bacterial Degradation Rate: Dichlorprop Utilized Faster Than Mecoprop with R-Enantiomer Preference

In a comparative study of two bacterial strains (Rhodoferax sp. P230 and Delftia acidovorans MC1) capable of degrading both phenoxypropionate and phenoxyacetate herbicides, dichlorprop was utilized faster than mecoprop [1]. Across both strains, the R-enantiomers of dichlorprop and mecoprop were cleaved with higher rates than the S-enantiomers [1]. Strain MC1 exhibited approximately threefold higher degradation activities for dichlorprop and achieved a maximum growth rate (μmax) of 0.15 h⁻¹ on dichlorprop as sole carbon source, compared to 0.045 h⁻¹ on 2,4-D [1].

Biodegradation Microbial Metabolism Enantioselectivity

Field Efficacy in Cereal Crops: Bentazon + Dichlorprop at 1415 g ai ha⁻¹ Reduces Weed Density by 67-95% and Increases Wheat Yield by 2193-4393 kg ha⁻¹

In multi-location field trials conducted in Iran (2019-2020), post-emergence application of bentazon + dichlorprop at 1415 g ai ha⁻¹ reduced density of six difficult-to-control broadleaf weed species by 67-95% and dry weight by 59-95% . This treatment increased wheat grain yield by 2193 to 4393 kg ha⁻¹ across three locations without causing crop injury . The tested comparator treatments included 2,4-D + MCPA (1012.5 g ai ha⁻¹), dicamba + 2,4-D (371.2 g ai ha⁻¹), dichlorprop-p + MCPA + mecoprop-P (1500 g ai ha⁻¹), and bromoxynil + MCPA (600 g ai ha⁻¹) .

Field Efficacy Wheat Yield Enhancement

Dichlorprop Application Scenarios: Evidence-Based Selection in Wheat, Resistance Management, and Environmental Monitoring


Multiple Herbicide-Resistant Kochia Control in Great Plains Cereal Systems

Based on the synergistic interactions documented by Dhanda et al. (2023) where three-way mixtures containing dichlorprop-p achieved 84-95% field control of MHR kochia versus 26-69% for individual components, this compound is optimally deployed as a tank-mix partner with dicamba, 2,4-D, and/or halauxifen/fluroxypyr in cereal crops affected by glyphosate/dicamba/fluroxypyr-resistant kochia populations [1]. Procurement of dichlorprop-p for this scenario requires verification of enantiopure R-enantiomer status, as racemic material will introduce non-herbicidal S-dichlorprop that contributes to environmental burden without efficacy benefit.

Wheat Production Requiring Short Pre-Harvest Interval and Low Residue Compliance

Based on Feng et al. (2016) showing dichlorprop-P plant half-life of 1.9-2.5 days in wheat and terminal grain residues <0.02 mg/kg (well below EU MRL 0.2 mg/kg), dichlorprop-P is a preferred choice for wheat crops destined for export markets with strict residue monitoring or for fields with short harvest windows [1]. The ~1.5-5× faster plant dissipation compared to 2,4-D and MCPA provides operational flexibility.

Soil and Drainage Water Monitoring for Phenoxy Herbicide Leaching Assessment

Based on Paszko et al. (2016) establishing the adsorption ranking 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P, and Felding (1995) reporting dichlorprop drainage concentrations up to 0.30 μg L⁻¹ (exceeding EU drinking water limit), analytical chemists and environmental compliance officers should include dichlorprop in multi-residue monitoring panels for groundwater and surface water near treated cereal fields [1][2]. Enantioselective analytical methods (CZE with cyclodextrin chiral selectors) are required to distinguish R- and S-enantiomers for accurate fate assessment.

Chiral Pesticide Research and Method Development Standards

Based on the documented enantiomer-specific biological and toxicological properties (R-DCPP: herbicidally active; S-DCPP: inactive yet more toxic to non-target organisms), procurement of high-purity R-dichlorprop and S-dichlorprop individual enantiomers is essential for chiral pesticide research, environmental fate studies, and analytical method development [1][2]. Recent advances in CEC enantioseparation using novel chiral stationary phases (L-His-ZIF-8@CMIP) enable precise chiral purity determination and quantitative enantiomer analysis in complex environmental matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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